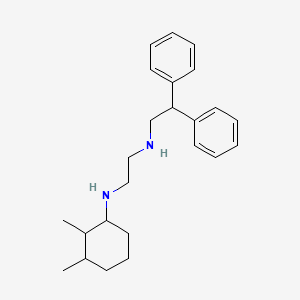![molecular formula C9H14O B14216948 6-Methylspiro[3.4]octan-5-one CAS No. 820222-47-7](/img/structure/B14216948.png)
6-Methylspiro[3.4]octan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylspiro[34]octan-5-one is a unique organic compound characterized by its spirocyclic structure The spiro[34]octane framework features a bicyclic system where two rings are connected through a single carbon atom The presence of a methyl group at the 6th position and a ketone functional group at the 5th position further defines its chemical identity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylspiro[3.4]octan-5-one can be achieved through several methods. One common approach involves the annulation of cyclopentane and cyclobutane rings. The process typically starts with readily available starting materials and involves conventional chemical transformations. For instance, the annulation strategy may include the use of cyclopentanone and a suitable alkylating agent under basic conditions to form the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 6-Methylspiro[3.4]octan-5-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group at the 6th position can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or sulfonates.
Major Products Formed:
Oxidation: Carboxylic acids or esters.
Reduction: Secondary alcohols.
Substitution: Halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
6-Methylspiro[3.4]octan-5-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-Methylspiro[3.4]octan-5-one involves its interaction with specific molecular targets. The ketone group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity to target proteins or enzymes .
Comparación Con Compuestos Similares
Spiro[3.4]octan-5-one: Lacks the methyl group at the 6th position.
Spiro[3.4]octan-6-one: Features a ketone group at a different position.
2,6-Diazaspiro[3.4]octan-7-one: Contains nitrogen atoms in the ring structure.
Uniqueness: 6-Methylspiro[3.4]octan-5-one is unique due to the presence of the methyl group at the 6th position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules, making it a valuable target for research and development .
Propiedades
Número CAS |
820222-47-7 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
7-methylspiro[3.4]octan-8-one |
InChI |
InChI=1S/C9H14O/c1-7-3-6-9(8(7)10)4-2-5-9/h7H,2-6H2,1H3 |
Clave InChI |
RDFFTBUPNJPDNB-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2(C1=O)CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonic acid, [(2R)-2-amino-2-(4-methylphenyl)ethyl]-, diethyl ester](/img/structure/B14216866.png)
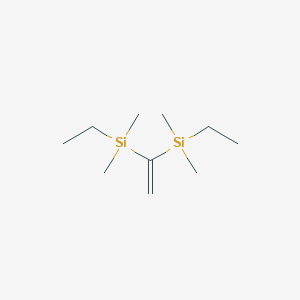
![Benzenesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]-](/img/structure/B14216876.png)
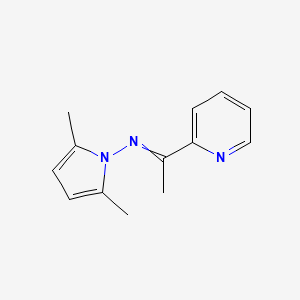
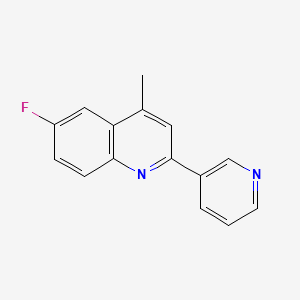
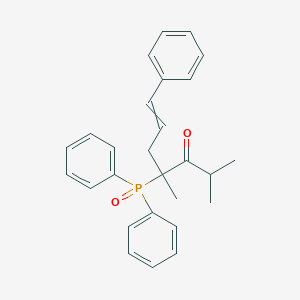
![3-hydroxy-5-methyl-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B14216904.png)
![1-Azabicyclo[2.2.2]oct-2-ene-2-carboxylic acid](/img/structure/B14216916.png)

![1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]sulfanyl}-2-(trimethylsilyl)trisilane](/img/structure/B14216927.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-nitrophenyl)-](/img/structure/B14216932.png)

![[(3S,7S,8S,9S,10R,11R,13S,14S)-3,7-bis(methoxycarbonyloxy)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-11-yl] methyl carbonate](/img/structure/B14216941.png)
